molecular formula C31H32N4O6 B14212639 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan CAS No. 820239-51-8

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan

Cat. No.: B14212639
CAS No.: 820239-51-8
M. Wt: 556.6 g/mol
InChI Key: SQQFJMNSPILVMV-RZDWPUGNSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan is a synthetic peptide compound. It is composed of three amino acids: L-alanine, L-phenylalanine, and L-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino group of L-alanine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of L-phenylalanine and L-tryptophan using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The peptide can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino terminus, allowing the peptide to interact with enzymes and receptors without premature degradation. The peptide can bind to active sites of enzymes, inhibiting or modulating their activity. The aromatic side chains of phenylalanine and tryptophan contribute to hydrophobic interactions, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
  • N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan is unique due to its specific combination of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides a balance of hydrophobic and aromatic interactions, making it a versatile compound for various research applications .

Properties

CAS No.

820239-51-8

Molecular Formula

C31H32N4O6

Molecular Weight

556.6 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C31H32N4O6/c1-20(33-31(40)41-19-22-12-6-3-7-13-22)28(36)34-26(16-21-10-4-2-5-11-21)29(37)35-27(30(38)39)17-23-18-32-25-15-9-8-14-24(23)25/h2-15,18,20,26-27,32H,16-17,19H2,1H3,(H,33,40)(H,34,36)(H,35,37)(H,38,39)/t20-,26-,27-/m0/s1

InChI Key

SQQFJMNSPILVMV-RZDWPUGNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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